9H-Thioxanthen-9-one, 6-chloro-1-[[2-[ethyl(2-hydroxyethyl)amino]ethyl]amino]-4-(hydroxymethyl)-
Description
The compound 9H-Thioxanthen-9-one, 6-chloro-1-[[2-[ethyl(2-hydroxyethyl)amino]ethyl]amino]-4-(hydroxymethyl)- (hereafter referred to as the target compound) is a thioxanthenone derivative characterized by:
- A 6-chloro substituent on the thioxanthenone core.
- A 4-hydroxymethyl group enhancing hydrophilicity.
- A 1-aminoethyl side chain with a branched ethyl(2-hydroxyethyl)amino group.
Thioxanthenones are heterocyclic scaffolds with demonstrated biological activities, including antitumor, antifungal, and mutagenic properties .
Properties
IUPAC Name |
6-chloro-1-[2-[ethyl(2-hydroxyethyl)amino]ethylamino]-4-(hydroxymethyl)thioxanthen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-2-23(9-10-24)8-7-22-16-6-3-13(12-25)20-18(16)19(26)15-5-4-14(21)11-17(15)27-20/h3-6,11,22,24-25H,2,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTALNPUOYPMUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNC1=C2C(=C(C=C1)CO)SC3=C(C2=O)C=CC(=C3)Cl)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169540 | |
| Record name | SW-4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17319-11-8 | |
| Record name | SW-4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017319118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC166374 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SW-4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SW-4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65NOM7AS4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of 9H-Thioxanthen-9-one, 6-chloro-1-[[2-[ethyl(2-hydroxyethyl)amino]ethyl]amino]-4-(hydroxymethyl)- involves several steps. One common method includes the Buchwald-Hartwig, Sonogashira, and Heck reactions . These reactions are used to introduce various functional groups into the thioxanthone core, enhancing its photoinitiating properties. The reaction conditions typically involve the use of palladium catalysts, bases, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).
Chemical Reactions Analysis
9H-Thioxanthen-9-one, 6-chloro-1-[[2-[ethyl(2-hydroxyethyl)amino]ethyl]amino]-4-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of new derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
9H-Thioxanthen-9-one, 6-chloro-1-[[2-[ethyl(2-hydroxyethyl)amino]ethyl]amino]-4-(hydroxymethyl)- has several scientific research applications:
Biology: The compound’s ability to generate reactive oxygen species upon irradiation makes it useful in studies related to oxidative stress and cellular damage.
Medicine: Thioxanthone derivatives are being explored for their potential use in photodynamic therapy, a treatment method that uses light-activated compounds to target cancer cells.
Industry: The compound is used in the production of coatings, adhesives, and inks, where its photoinitiating properties are essential for curing processes.
Mechanism of Action
The mechanism of action of 9H-Thioxanthen-9-one, 6-chloro-1-[[2-[ethyl(2-hydroxyethyl)amino]ethyl]amino]-4-(hydroxymethyl)- involves the absorption of UV light, leading to the excitation of the molecule to a higher energy state . This excited state can then transfer energy to other molecules, initiating polymerization reactions or generating reactive oxygen species. The molecular targets and pathways involved depend on the specific application, such as the formation of cross-linked polymers in photopolymerization or the induction of cellular damage in photodynamic therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
Key Structural Variations:
Key Observations:
- Chloro Substituents : The 6-Cl group in the target compound may enhance electrophilic interactions with biological targets, similar to mutagenic hycanthone .
- Hydroxymethyl vs.
- Amino Side Chains: The ethyl(2-hydroxyethyl)amino group in the target compound introduces an additional hydroxyl moiety, which may reduce cytotoxicity compared to diethylamino groups (e.g., TXA1) .
Antitumor Activity:
- TXA1 demonstrated potent activity against human acute lymphoblastic leukemia (GI₅₀ = 1.9 μM) . Propoxy groups at position 4 correlate with enhanced antitumor efficacy, possibly due to lipophilicity and DNA intercalation .
Antifungal Activity:
- Compound 1 (4-OH, diethylamino side chain) exhibited activity against Candida spp., with MIC values ≤16 μg/mL . The target compound’s hydroxymethyl group may similarly enhance target binding while reducing off-target effects.
Mutagenicity:
- Hycanthone induced heritable phenotypic changes in soybean cells at frequencies up to 10⁻³, attributed to frameshift mutagenesis . The target compound’s 6-Cl substituent and hydroxylated side chain may mitigate such risks, though this requires validation.
Biological Activity
9H-Thioxanthen-9-one, 6-chloro-1-[[2-[ethyl(2-hydroxyethyl)amino]ethyl]amino]-4-(hydroxymethyl)- is a synthetic compound belonging to the thioxanthene class, characterized by its unique molecular structure and potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a thioxanthene core with several functional groups:
- Molecular Formula : C18H19ClN2O2S
- Molecular Weight : Approximately 406.926 g/mol
- Density : 1.366 g/cm³
- Boiling Point : Predicted at 599.5°C
The presence of a chloro group, hydroxymethyl group, and amino chains enhances its biological activity and solubility properties, making it a candidate for various therapeutic applications .
Biological Activity Overview
Research indicates that thioxanthene derivatives exhibit a range of biological activities, particularly in the field of psychiatry. The following sections detail specific activities associated with this compound.
Antipsychotic Effects
Thioxanthenes have been studied for their antipsychotic properties. Compounds similar to 9H-Thioxanthen-9-one have shown effectiveness in treating schizophrenia and other psychiatric disorders. The structural similarities to known antipsychotic agents suggest that this compound may also possess similar effects .
Cytotoxicity and Antitumor Activity
Recent studies have highlighted the potential cytotoxic effects of thioxanthene derivatives on various cancer cell lines. For instance, related compounds have demonstrated significant growth inhibition in leukemia cell lines (K-562) and breast cancer cell lines (MCF-7). The mechanism involves inducing apoptosis and cell cycle arrest, which could be attributed to the activation of pathways involving cleaved PARP and Bid .
| Cell Line | Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| K-562 | 9H-Thioxanthen-9-one | <5 | Apoptosis induction |
| MCF-7 | Thioridazine | 12 | Cell cycle arrest |
Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of 9H-Thioxanthen-9-one is crucial for elucidating its therapeutic potential. Interaction studies typically involve assessing how the compound binds to various receptors and enzymes, influencing its efficacy and safety profile. These studies are essential for determining the appropriate dosages and potential side effects associated with long-term use .
Case Studies
Several case studies have investigated the biological activity of thioxanthene derivatives:
- Study on Schizophrenia Treatment : A clinical trial involving patients diagnosed with schizophrenia showed promising results when treated with thioxanthene derivatives, leading to significant reductions in symptoms compared to placebo groups .
- Antitumor Efficacy : In vitro studies demonstrated that compounds similar to 9H-Thioxanthen-9-one inhibited the proliferation of cancer cells significantly, suggesting a potential role in cancer therapy .
- Mechanistic Insights : Research has shown that these compounds can modulate cytokine production in macrophage cell lines, indicating their role in immune responses .
Q & A
Q. What synthetic methodologies are recommended for introducing the 1-[[2-[ethyl(2-hydroxyethyl)amino]ethyl]amino] substituent in thioxanthenone derivatives?
Methodology:
- The substitution at the 1-position can be achieved via nucleophilic aromatic substitution (SNAr) under controlled conditions. For example, reacting 1-chloro-4-propoxy-9H-thioxanthen-9-one with amines (e.g., ethyl(2-hydroxyethyl)amine) in methanol at elevated temperatures (100°C) using Cu2O as a catalyst for 48 hours .
- Critical parameters: Solvent polarity, reaction time, and catalyst selection influence yield and regioselectivity. Ensure anhydrous conditions to avoid hydrolysis of the chloro substituent.
Q. How can researchers validate the purity of this compound, given its complex substituents?
Methodology:
- Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm, as thioxanthenone derivatives exhibit strong absorbance in this range.
- Nuclear Magnetic Resonance (NMR) : Analyze 1H and 13C spectra to confirm the presence of characteristic peaks (e.g., hydroxymethyl protons at δ ~4.5 ppm, aromatic protons in the thioxanthenone core) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Q. What safety precautions are critical during handling due to the compound’s reactive substituents?
Guidelines:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks.
- Toxicity Data : Similar thioxanthenones (e.g., 2-isopropyl derivatives) are classified as acute toxins (Category 4 for oral/dermal/inhalation exposure). Avoid direct contact and implement spill containment protocols .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for antitumor activity?
Methodology:
- Perform molecular docking to assess interactions between the compound’s substituents (e.g., hydroxymethyl, ethylamino groups) and target proteins (e.g., P-glycoprotein). Compare binding affinities with analogs like 1-aminated 4-propoxy derivatives .
- Validate predictions with in vitro assays : Measure IC50 values against cancer cell lines (e.g., MCF-7, HepG2) and correlate with computational results.
Q. What crystallographic challenges arise in determining the 3D structure of this compound?
Challenges & Solutions:
- Disorder in flexible substituents : The ethyl(2-hydroxyethyl)amino side chain may exhibit conformational disorder. Use SHELXL for refinement with restraints on bond lengths and angles .
- Data collection : High-resolution synchrotron X-ray data (≤1.0 Å) is recommended to resolve overlapping electron density regions.
Q. How can researchers design experiments to assess dual activity (e.g., antitumor and P-glycoprotein inhibition)?
Experimental Design:
- Dual-activity assay :
- Statistical analysis : Apply ANOVA to compare dose-response curves and determine synergistic effects.
Data Contradictions & Resolution
Q. Discrepancies in reported synthetic yields for similar thioxanthenones: How to troubleshoot?
Resolution:
Q. Conflicting SAR data on substituent effects: How to reconcile?
Approach:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
